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Introduction

Caspase-2, the most evolutionarily conserved member of the caspase family, plays a

multifaceted role in cellular processes beyond its initial characterization in apoptosis.[1][2] It

functions as an initiator caspase, responding to various cellular stressors like DNA damage,

endoplasmic reticulum (ER) stress, and metabolic imbalance.[3] Activation of caspase-2 is a

tightly regulated process, often mediated by the formation of a large protein complex called the

PIDDosome, which includes the proteins PIDD1 and RAIDD.[4][5] This complex facilitates the

dimerization and subsequent auto-activation of pro-caspase-2.[2][4] Once active, caspase-2

can cleave substrates such as Bid, leading to mitochondrial outer membrane permeabilization

(MOMP) and initiating the downstream executioner caspase cascade.[4][6][7] It is also

implicated in non-apoptotic functions, including cell cycle regulation, tumor suppression, and

DNA repair.[1][6][7]

Z-VDVAD-FMK (Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a

specific, cell-permeable, and irreversible inhibitor of caspase-2.[8][9][10] The

fluoromethylketone (FMK) group allows the peptide to form a covalent bond with the active site

of the caspase, thereby irreversibly inactivating the enzyme.[10][11] This makes Z-VDVAD-

FMK a critical tool for researchers studying the specific roles of caspase-2 in various signaling

pathways. While it is highly specific for caspase-2, it has been noted to inhibit caspases 3 and

7 at higher concentrations.[9]
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Reagent Preparation and Storage
Reconstitution: Z-VDVAD-FMK is typically supplied as a lyophilized powder. It should be

reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated

stock solution, commonly at 10 mM or 20 mM.[12][13] For example, to create a 20 mM stock

solution from 1 mg of Z-VDVAD-FMK (MW: 695.73 g/mol ), dissolve it in approximately 71.9

µL of DMSO.[8]

Storage:

Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to one year or

more).[13]

Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated

freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1

month.[8][14]

Working Solution: Immediately before use, dilute the stock solution in fresh, pre-warmed cell

culture medium to the desired final concentration. Ensure the final DMSO concentration in

the culture does not exceed 0.1% to 1.0%, as higher concentrations can be cytotoxic.[15][16]

It is recommended to include a vehicle control (medium with the same final DMSO

concentration) in all experiments.[15]

Experimental Guidelines
Working Concentration: The optimal working concentration of Z-VDVAD-FMK is highly

dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the

experiment.[14][16] A dose-response experiment is strongly recommended to determine the

most effective concentration for a specific model system. Concentrations ranging from 2 µM

to 100 µM have been reported in the literature.[8]

Incubation Time: For maximal effect, Z-VDVAD-FMK should be added to the cell culture prior

to the induction of apoptosis to allow for cell permeability and target engagement.[14] A pre-

incubation period of 30 to 120 minutes is generally recommended.[14][15]
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Table 1: Examples of Z-VDVAD-FMK Working Concentrations in Cell Culture

Cell Line
Apoptotic
Stimulus

Z-VDVAD-
FMK
Concentrati
on

Incubation
Time

Observed
Effect

Reference

HMEC-1 Thrombin 2 µM Not specified

Greatly

inhibited Rho-

kinase

activity

[8]

Jurkat
Doxorubicin

(1 µM)
100 µM 22 hours

Prevented

nuclear

apoptosis

[8]

Various
General

Apoptosis
20 µM

Concurrent

with stimulus

Suggested

concentration

for Jurkat

cells

[17]

Various
General

Apoptosis

50 nM to 100

µM

Typically at

the start of

culture

Effective

range

depending on

cell

type/stimulus

[16]

Bovine Brain

Endothelial

Cells

Oxyhemoglob

in
Not specified Not specified

Significantly

reduced cell

detachment

and caspase-

2/-3 activities

[9]
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Caption: Caspase-2 activation pathway and point of inhibition by Z-VDVAD-FMK.
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Caption: General experimental workflow for studying caspase-2 inhibition.

Experimental Protocols
Protocol 1: General Procedure for Caspase-2 Inhibition
in Adherent Cells

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 96-well plates) and

allow them to adhere and reach the desired confluency (typically 60-80%) overnight.
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Inhibitor Preparation: Thaw an aliquot of the Z-VDVAD-FMK stock solution (e.g., 10 mM in

DMSO) and the DMSO vehicle control immediately before use.

Pre-treatment: Dilute the Z-VDVAD-FMK stock solution and DMSO in fresh, pre-warmed

culture medium to the desired final concentration (e.g., 20 µM). Remove the old medium

from the cells and replace it with the medium containing the inhibitor or the DMSO vehicle

control.

Incubation: Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow the inhibitor

to permeate the cells.[14]

Induction of Apoptosis: Add the apoptotic stimulus (e.g., etoposide, doxorubicin) directly to

the medium at its predetermined optimal concentration.

Incubation Post-Induction: Continue to incubate the cells for the desired period (e.g., 6, 12,

or 24 hours), depending on the specific apoptosis induction protocol.

Harvesting: Harvest the cells for downstream analysis. For adherent cells, this involves

collecting both the floating (apoptotic) and attached cells. The attached cells can be

detached using trypsin or a cell scraper. Pellet the cells by centrifugation.

Downstream Analysis: Proceed with specific assays such as a caspase activity assay

(Protocol 2), Western blotting (Protocol 3), or a cell viability assay (Protocol 4).

Protocol 2: Caspase-2 Activity Assay (Colorimetric)
This protocol measures caspase-2 activity based on the cleavage of a specific colorimetric

substrate, such as Ac-VDVAD-pNA, which releases the chromophore p-nitroaniline (pNA).[18]

[19]

Cell Lysis:

Resuspend the cell pellets from Protocol 1 in 50 µL of chilled cell lysis buffer (e.g., 50 mM

HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).

Incubate on ice for 10 minutes.

Centrifuge at 10,000 x g for 1 minute at 4°C.
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Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., Bradford or BCA assay).

Assay Setup:

In a 96-well flat-bottom microplate, add 50 µg of protein from each sample to separate

wells. Adjust the volume of each sample to 50 µL with cell lysis buffer.

Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM

DTT) to each well.

Add 5 µL of the Caspase-2 substrate Ac-VDVAD-pNA (4 mM stock solution).

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

Measurement: Read the absorbance at 405 nm using a microplate reader.[18] The increase

in absorbance is proportional to the caspase-2 activity in the sample.

Protocol 3: Western Blot Analysis
This protocol allows for the detection of pro-caspase-2, its cleaved (active) fragments, and

downstream cleavage events (e.g., cleaved PARP).[20][21]

Protein Extraction: Lyse cell pellets from Protocol 1 in RIPA buffer supplemented with a

protease inhibitor cocktail.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-

polyacrylamide gel. Run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

Caspase-2, cleaved Caspase-2, or a downstream target like PARP or Bid. Dilute the

antibody in blocking buffer and incubate overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step as described above.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system. A decrease in the cleaved caspase-2 band and its

downstream targets in the Z-VDVAD-FMK-treated samples compared to the control indicates

successful inhibition.

Protocol 4: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[22]

Cell Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well.[22]

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan

crystals.[22]

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) to each well to dissolve the crystals.[22]

Measurement: Mix gently and measure the absorbance at a wavelength of 570 nm using a

microplate reader. A higher absorbance corresponds to greater cell viability. An increase in

viability in the Z-VDVAD-FMK-treated group compared to the apoptosis-induced control

demonstrates the protective effect of caspase-2 inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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